Product packaging for Zeylenol(Cat. No.:CAS No. 78804-17-8)

Zeylenol

Cat. No.: B192704
CAS No.: 78804-17-8
M. Wt: 384.4 g/mol
InChI Key: AWCUZBLYCWUTRL-OEMYIYORSA-N
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Description

Origin and Classification of Zeylenol as a Natural Product

This compound is recognized as a natural dihydroisocoumarin compound, although it is also frequently classified within the group of polyoxygenated cyclohexenes biosynth.comnih.govresearchgate.net. This classification highlights its structural features, including a cyclohexene (B86901) ring with multiple hydroxyl and ester groups uni.luresearchgate.net. As a natural product, this compound is derived from plant sources.

Isolation from Zingiberaceae Family and Uvaria Genus Species

This compound has been primarily isolated from plants belonging to the Zingiberaceae family and the Uvaria genus within the Annonaceae family biosynth.commedchemexpress.com. Specifically, it has been isolated from the stems of Uvaria grandiflora researchgate.netmedchemexpress.comresearchgate.netscienceasia.org. This compound has also been found in the heartwood of Uvaria purpurea nih.govtandfonline.com and the roots of Uvaria zeylanica acs.org. Furthermore, it has been isolated from the rhizomes of Kaempferia angustifolia, a species in the Zingiberaceae family upm.edu.mynih.govglobinmed.com.

Table 1: Plant Sources of this compound

FamilyGenusSpeciesPlant Part
AnnonaceaeUvariaUvaria grandifloraStems
AnnonaceaeUvariaUvaria purpureaHeartwood
AnnonaceaeUvariaUvaria zeylanicaRoots
ZingiberaceaeKaempferiaKaempferia angustifoliaRhizomes

Historical Context of this compound Discovery in Phytochemistry

The discovery of this compound is situated within the historical context of phytochemistry, the study of chemicals derived from plants. Research into Uvaria species has a history of stimulating rigorous phytochemical investigations aimed at determining chemical structures and biological activities researchgate.netresearchgate.net. The isolation of this compound from Uvaria species has contributed to the understanding of the diverse array of polyoxygenated cyclohexenes found in this genus nih.govresearchgate.netresearchgate.net. Early reports on the constituents of Uvaria zeylanica in the late 1970s and early 1980s include the isolation and structural elucidation of this compound tandfonline.comacs.org. Similarly, studies on the constituents of the Zingiberaceae family have also led to the identification of this compound in species like Kaempferia angustifolia nih.govpublish.csiro.au. These historical investigations utilized spectroscopic and chemical methods to establish the structures of isolated compounds nih.govresearchgate.net.

Significance of this compound in Natural Product Drug Discovery

Natural products, including compounds like this compound, have historically played a significant role in drug discovery, providing diverse and biologically relevant chemical scaffolds biomedpharmajournal.orgfrontiersin.org. The unique chemical diversity and structural complexity of purified natural products emphasize their potential as lead compounds for developing novel drugs frontiersin.org.

Therapeutic Potential and Research Focus

Research on this compound has focused on its potential therapeutic applications, particularly its anti-inflammatory and anticancer activities researchgate.netmedchemexpress.comresearchgate.netscienceasia.org. Studies have indicated its promising role in therapeutic applications, including natural antioxidant defenses and inflammation regulation biosynth.com. This compound has shown significant inhibitory effects on oedema formation in animal models, comparable to reference anti-inflammatory drugs researchgate.netresearchgate.netscienceasia.org. Furthermore, it has demonstrated cytotoxic activity against certain cancer cell lines, such as human breast cancer MDA-MB231 cells and hepatocellular carcinoma HepG2 cells researchgate.netscienceasia.org. Research suggests that this compound might be useful in treating cancer cells and potentially reducing the toxic side effects of conventional chemotherapeutic drugs in combined treatments researchgate.netresearchgate.net. Its ability to influence specific biological functions makes it a candidate for further exploration in medicinal chemistry and pharmacology studies biosynth.com.

Complex Mode of Action and Cellular Pathway Modulation

This compound exhibits a complex mode of action, primarily involving the modulation of various cellular pathways biosynth.com. Research suggests that its anti-inflammatory activity may involve the inhibition of the synthesis or release of inflammatory mediators researchgate.netscienceasia.org. In the context of its anticancer potential, studies have indicated that this compound can induce apoptosis in cancer cells, for instance, through caspase-3 activation in human breast cancer MDA-MB231 cells researchgate.netscienceasia.org. While research on this compound's specific molecular targets is ongoing, related compounds like Zeylenone (B150644) have been shown to influence pathways such as Wnt/β-catenin signaling, mitochondrial apoptosis pathways, and the PI3K/AKT/mTOR and MAPK/ERK pathways in various cancer cell lines researchgate.netfrontiersin.org. The continued investigation into this compound's mechanisms of action is crucial for revealing additional applications in drug development, particularly for conditions where oxidative stress and inflammation are contributing factors biosynth.com.

Table 2: Reported Biological Activities of this compound

ActivityNotes
Anti-inflammatoryInhibits oedema formation, potentially by modulating inflammatory mediators. researchgate.netresearchgate.netscienceasia.org
AnticancerExhibits cytotoxic activity against certain cancer cell lines (e.g., MDA-MB231, HepG2). researchgate.netscienceasia.org
Apoptosis InductionInduces apoptosis in certain cancer cells, potentially via caspase-3 activation. researchgate.netscienceasia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O7 B192704 Zeylenol CAS No. 78804-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,5R,6S)-5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCUZBLYCWUTRL-OEMYIYORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451085
Record name (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78804-17-8
Record name Zeylenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78804-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zeylenol, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVM7L54PBC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Zeylenol Isolation, Characterization, and Biosynthetic Pathways

Advanced Methodologies for Zeylenol Isolation from Botanical Sources

The isolation of natural products like this compound from complex plant matrices requires sophisticated separation techniques to obtain the compound in a pure form. Chromatographic methods are fundamental in this process, allowing for the separation of this compound from other co-occurring phytochemicals based on differences in their physical and chemical properties.

Chromatographic Techniques in this compound Purification

Chromatography plays a crucial role in the purification of this compound from crude plant extracts. Various chromatographic approaches are employed, often in sequence, to achieve high purity.

Silica (B1680970) gel column chromatography is a widely used technique for the initial fractionation of plant extracts. It typically operates in normal phase mode, where the stationary phase is polar (silica gel) and the mobile phase is non-polar or moderately polar. Compounds are separated based on their polarity, with less polar compounds eluting faster. Research indicates the use of silica gel (70–230 mesh) in the isolation of (−)-Zeylenol from the stems of Uvaria grandiflora. scienceasia.org

Following initial separation by normal phase silica gel chromatography, reverse-phase column chromatography is often employed for further purification. In this technique, the stationary phase is non-polar (commonly C18 modified silica gel), and the mobile phase is polar (e.g., mixtures of water and organic solvents like methanol (B129727) or acetonitrile). google.comsigmaaldrich.com Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer. While direct application of reverse-phase silica gel specifically for this compound purification isn't detailed in all sources, C18 reversed-phase silica gel is a standard material used for the separation and purification of multi-component organic compounds, including natural products. google.comsigmaaldrich.com The use of reversed-phase columns can also be effective in eliminating impurities like residual silica gel fines from previous normal phase steps. nih.gov

Sephadex LH-20 is a versatile chromatographic support made from hydroxypropylated dextran (B179266) beads. researchgate.netcytivalifesciences.comsigmaaldrich.com It can be used with both aqueous and organic solvent systems, allowing for separation based on molecular size (gel permeation) and/or partition chromatography due to its mixed hydrophilic and lipophilic character. researchgate.netcytivalifesciences.com Several studies on the isolation of compounds from the Uvaria genus, including this compound, have utilized Sephadex LH-20 column chromatography for purification steps. acs.org This technique is particularly useful for separating natural products like steroids, terpenoids, and lipids, and can provide high resolution for closely related molecular species. researchgate.netcytivalifesciences.comfishersci.at For instance, purification using Sephadex LH-20 has been reported in the isolation of this compound from Uvaria pandensis. acs.org

Spectroscopic Techniques for this compound Structural Elucidation

Once isolated, the structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. emerypharma.com Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering crucial insights into the connectivity and spatial arrangement of atoms. Studies on this compound have extensively utilized 2D NMR experiments for structure determination. scienceasia.orgresearchgate.netscribd.compsu.ac.thresearchgate.net

Key 2D NMR techniques applied to this compound include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals correlations between coupled protons, indicating adjacent protons in the molecule. scienceasia.orgemerypharma.com Analysis of COSY spectra helps establish proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC shows correlations between protons and the carbons to which they are directly attached. emerypharma.comhmdb.ca This is essential for assigning proton and carbon signals to specific positions in the structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. scienceasia.orgemerypharma.com This technique is particularly valuable for establishing connectivity across quaternary carbons and assembling different parts of the molecule. Significant HMBC correlations have been reported for this compound, aiding in the confirmation of its structure. scienceasia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments show spatial correlations between protons that are close in space, regardless of whether they are coupled. scienceasia.org NOE correlations provide information about the relative stereochemistry of the molecule. NOE experiments have been used in the structural elucidation of (−)-Zeylenol. scienceasia.org

Analysis of the chemical shifts, coupling constants, and correlations observed in 1D (¹H and ¹³C NMR) and 2D NMR spectra allows for the complete assignment of signals and the determination of the planar structure and relative stereochemistry of this compound. scienceasia.orgemerypharma.comresearchgate.netpsu.ac.th

Mass Spectrometry (MS) Applications in Structure Determination

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. currenta.depittcon.orgmdpi.com It is often used in conjunction with NMR for structural elucidation. currenta.demdpi.com High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is particularly useful for determining the accurate mass of the molecular ion, which allows for the determination of the elemental composition (molecular formula) of the compound. scienceasia.orgcurrenta.de

For (−)-Zeylenol, HRESIMS analysis has been used to deduce its molecular formula as C21H20O7, based on the observed molecular ion peak, for example, at m/z 385.1300 [M + H]⁺. scienceasia.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. currenta.depittcon.orgmdpi.com The fragmentation pattern provides valuable structural information by indicating the presence of specific functional groups and the connectivity within the molecule. While detailed MS/MS fragmentation data for this compound were not extensively available in the search results, the application of MS, including techniques coupled with chromatography like GC-MS and UPLC-MS, is a standard approach for the identification and structural analysis of natural products. researchgate.netcurrenta.deresearchgate.net

The combination of accurate molecular weight information from HRMS and the detailed structural insights from NMR spectroscopy (1D and 2D) is essential for the definitive identification and structural elucidation of this compound.

Circular Dichroism (CD) and Calculated CD Spectroscopy for Absolute Configuration

Determining the absolute configuration of chiral molecules like this compound is critical for understanding their biological activity and properties. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose, particularly when combined with theoretical calculations. wikipedia.orguni.lufishersci.pt Experimental CD spectra of this compound are compared with predicted CD curves calculated using computational methods, such as Time-Dependent Density Functional Theory (TDDFT). fishersci.pt The agreement between the experimental and calculated CD curves allows for the confident assignment of the absolute configuration of the chiral centers in the molecule. wikipedia.orgfishersci.pt This approach has been successfully applied to this compound and related polyoxygenated cyclohexene (B86901) derivatives. wikipedia.orguni.lu

Investigation of this compound Biosynthetic Pathways

Investigations into the biosynthetic pathways of this compound suggest its origin from central metabolic routes, particularly the shikimate pathway. citeab.comadvancedchemtech.com The shikimate pathway is a well-established metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. advancedchemtech.com

Evidence supporting the involvement of the shikimate pathway comes from studies on the total synthesis of this compound and related compounds like zeylenone (B150644), which have utilized shikimic acid as a starting material. citeab.comflybase.org Additionally, total synthesis approaches starting from D-mannose, a carbohydrate, have also been reported, indicating potential alternative or convergent pathways or synthetic strategies that mimic parts of the natural biosynthesis. flybase.orgfishersci.finih.gov

While the complete, step-by-step enzymatic pathway for this compound biosynthesis in plants is still an area of research, the connection to precursors like shikimic acid, phenylalanine, and tyrosine, which are products of the shikimate pathway, provides strong evidence for its biosynthetic origin from this fundamental metabolic route. advancedchemtech.com The biosynthesis of cinnamic acids and tyramine, which are related to some plant secondary metabolites found alongside oxygenated cyclohexenes, also proceeds from phenylalanine and tyrosine, further supporting the link to the shikimate pathway. advancedchemtech.com

Data on the isolation and characterization of this compound often includes spectroscopic parameters. A representative summary of spectroscopic data points found in the literature is presented in the table below.

Spectroscopic MethodKey Observations / Data PointsReferences
1H NMR Characteristic proton signals (δ values, multiplicity, coupling constants) fishersci.pt
13C NMR Characteristic carbon signals (δ values) fishersci.pt
MS (HRESIMS) Molecular ion peak ([M+H]+), accurate mass, molecular formula wikipedia.org
UV Absorption maxima (λmax) wikipedia.org
IR Absorption bands (cm-1) for functional groups (e.g., -OH, C=O, aromatic) wikipedia.org
CD Experimental CD curves ( Cotton effects) citeab.comwikipedia.orguni.lufishersci.pt

Synthetic Chemistry and Zeylenol Derivatives Research

Stereoselective Total Synthesis of Zeylenol and its Analogues

The total synthesis of this compound and related carbasugars necessitates precise control over the formation of multiple stereocenters. Various strategies have been explored to achieve this, often employing key reactions that establish the desired relative and absolute configurations.

Divergent Synthetic Strategies for this compound and Related Carbasugars

Divergent synthetic approaches aim to access multiple target molecules from a common intermediate. One such strategy describes a common, efficient, and stereoselective route to synthesize four carbasugars, including (–)-zeylenol, (+)-6-O-benzoylthis compound, (+)-uvarigranol E, and (+)-uvarigranol F, starting from a key intermediate derived from D-mannose. This intermediate was synthesized through a nine-step sequence involving mixed aldol (B89426) condensation, Grignard reaction, and ring-closing metathesis as key steps. researchgate.netnih.gov From this common intermediate, the syntheses of (+)-6-O-benzoylthis compound and (+)-uvarigranol F were achieved in three steps, (+)-uvarigranol E in four steps, and an improved synthesis of (–)-zeylenol was also developed. researchgate.netnih.gov

Another approach to the total synthesis of zeylenols and zeylenones involves the photooxygenation of building blocks derived from a microbial arene oxidation product. This strategy utilizes a regioselective variant of the Kornblum-DeLaMare rearrangement. nih.govresearchgate.net

Total synthesis of (–)-zeylenol, which serves as a key intermediate for the synthesis of other natural products like (+)-pipoxide, (–)-uvarigranol G, and (–)-tonkinenin A, has also been achieved starting from commercially available D-mannose. Key steps in this synthesis include mixed aldol condensation, Grignard reaction, ring closing metathesis, and regioselective benzoylation. researchgate.netnih.govresearchgate.netdntb.gov.ua

Control of Chiral Centers in this compound Synthesis

Controlling the stereochemistry, particularly the creation of chiral centers, is a critical aspect of this compound synthesis. In the total synthesis of (+)-zeylenone from quinic acid, a key highlight was the control of the chirality at three carbon positions through the clever use of a single-step dihydroxylation directed by the existing C-3 chirality. researchgate.net For polyhydroxylated carbasugars like this compound, the precise synthesis is challenging due to factors including structural intricacy, ring size, functional group characteristics, and the need for stereochemical control. nih.gov Methods like stereoselective synthesis using ring-closing metathesis have been employed in the synthesis of carbasugars. dntb.gov.ua Achieving enantioselective synthesis and controlling the diastereoselectivity of molecules with multiple stereogenic centers remains an active area of research. nih.gov

Chemical Derivatization and Analogue Design of this compound

Chemical derivatization of this compound and the design of its analogues are pursued to explore structure-activity relationships and potentially enhance desired properties.

Synthesis of Acetylated Derivatives of this compound

Acetylation is a common chemical modification that can alter the properties of compounds containing hydroxyl groups. While specific details on the synthesis of acetylated derivatives of this compound are not extensively detailed in the search results, acetylation procedures are widely used in organic synthesis, particularly for carbohydrates and polyols, often employing reagents like acetic anhydride. orgsyn.orggoogle.comresearchgate.net Acetylation involves the introduction of acetyl groups (CH₃CO-) onto hydroxyl or amino groups. nih.gov

Development of Zeylenone-derived Analogues

The development of analogues based on the zeylenone (B150644) structure has been undertaken to investigate their biological activities and structure-activity relationships. A series of (+)-zeylenone analogues have been designed and synthesized to evaluate their potential as anti-glioblastoma agents. researchgate.netnih.govfrontiersin.org One study identified (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone as exhibiting potent anti-glioblastoma activity among the synthesized analogues. nih.govfrontiersin.org These studies involve the synthesis of various derivatives to explore how structural modifications impact activity. researchgate.net

Impact of Substituents on this compound Structure

The impact of substituents on the structure and activity of this compound and its analogues is a crucial aspect of analogue design. For zeylenone derivatives, structure-activity relationship studies have suggested that compounds with both absolute configurations can exhibit tumor-suppressive effects. researchgate.net The presence of hydroxyl groups at the C-1 and C-2 positions of (+)-zeylenone has been indicated as crucial for its anti-tumor activity. researchgate.netresearchgate.net Furthermore, the nature of ester substituents, particularly at the C-1 and C-3 hydroxyl positions, can significantly influence the potency of zeylenone derivatives. researchgate.netresearchgate.netpreprints.org For instance, esterification with large groups at the C-1 hydroxyl position can eliminate activity, while a proper ester substituent at the C-3 position can increase potency. researchgate.netresearchgate.net In general organic chemistry, substituents on a molecule can influence its reactivity and properties through inductive and resonance effects. hrpatelpharmacy.co.inwikipedia.orgmasterorganicchemistry.comlibretexts.org Electron-donating groups can increase electron density, while electron-withdrawing groups decrease it, impacting reaction rates and regioselectivity. wikipedia.orgmasterorganicchemistry.comlibretexts.org These fundamental principles of substituent effects are relevant to understanding how modifications to the this compound structure influence its chemical and biological behavior.

Pharmacological and Biological Activities of Zeylenol

Anticancer Activities of Zeylenol

The potential of this compound as an anticancer agent has been evaluated through a series of preclinical studies. These investigations have primarily involved in vitro assays to determine the cytotoxic effects of the compound on different types of cancer cells.

In vitro studies are fundamental in cancer research to screen for potential therapeutic compounds. This compound has been tested against a variety of human cancer cell lines to assess its efficacy in inhibiting cell growth and viability.

Research has demonstrated that (-)-Zeylenol exhibits cytotoxic activity against the human breast cancer cell line MDA-MB231. In one study, this compound was found to be toxic to MDA-MB231 cells in a dose-responsive manner. The concentration at which this compound inhibited 50% of the cell growth, known as the IC50 value, was determined to be 54 ± 10 µM. This study also indicated that the compound induced apoptosis in these cells through the activation of caspase-3. nih.govnih.gov

The cytotoxic effects of (-)-Zeylenol have also been evaluated against the human hepatocellular carcinoma cell line, HepG2. In the same study that investigated its effects on breast cancer cells, this compound was also found to be toxic to HepG2 cells. However, its potency was observed to be less than that against the MDA-MB231 cell line, with an IC50 value greater than 80 µM. nih.govnih.gov

Based on a review of the available scientific literature, there are no specific in vitro studies detailing the cytotoxic effects of this compound on the human leukemia cell lines HL-60 and K562.

A review of the scientific literature did not yield any in vitro studies that have specifically investigated the cytotoxic activity of this compound against glioblastoma (GBM) cell lines.

There is a lack of available scientific literature detailing specific in vitro studies on the cytotoxic impact of this compound on human gastric, cervical, or prostate cancer cell lines.

Data on the In Vitro Cytotoxicity of (-)-Zeylenol

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB231Human Breast Cancer54 ± 10 nih.gov, nih.gov
HepG2Hepatocellular Carcinoma> 80 nih.gov, nih.gov

In Vitro Anticancer Efficacy Studies of this compound

Mechanism of Action: Apoptosis Induction via Caspase-3 Activation

This compound has been identified as an inducer of apoptosis in human breast cancer cells. Specifically, in studies involving MDA-MB-231 human breast cancer cells, (-)-zeylenol was shown to trigger apoptosis through the activation of caspase-3. The activity of caspase-3, a key effector protease in the apoptotic pathway, was significantly increased in MDA-MB-231 cells following treatment with this compound. This suggests that this compound's cytotoxic effects on these cancer cells are mediated, at least in part, by the initiation of the caspase-dependent apoptotic cascade.

Research on the structurally related compound, zeylenone (B150644), further supports this mechanism. In ovarian carcinoma SKOV3 cells, zeylenone treatment led to an increase in the mRNA and protein levels of Caspase-3. nih.gov Similarly, in cervical carcinoma cells (HeLa and CaSki), zeylenone activated the caspase apoptotic cascade, evidenced by the cleavage of caspases-3 and -7.

Mechanism of Action: Cell Cycle Arrest (e.g., G0/G1 Phase)

The anticancer activity of this compound and its analogues is also attributed to their ability to halt the cell cycle, preventing cancer cells from progressing through the stages required for division. A derivative of the related compound zeylenone, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (referred to as CA), has been shown to induce G0/G1 phase arrest in glioblastoma (GBM) cells. nih.govnih.gov This arrest is accompanied by a decrease in the proportion of cells in the S phase, indicating an inhibition of DNA replication. nih.gov The mechanism for this G0/G1 arrest involves the upregulation of cyclin-dependent kinase inhibitors (CDKIs) p27 and p16. nih.govnih.gov These proteins play a crucial role in controlling the G1/S transition, and their increased expression effectively stops the cell cycle at the G0/G1 checkpoint. nih.gov

Studies on zeylenone in cervical carcinoma cells also demonstrated its capacity to induce cell cycle arrest, further corroborating this mechanism of action for this class of compounds.

Inhibition of Cell Viability and Proliferation

This compound has demonstrated direct cytotoxic effects on cancer cells, leading to a reduction in their viability and proliferative capacity. In vitro studies showed that (-)-zeylenol was toxic to human breast cancer MDA-MB231 cells and, to a lesser extent, hepatocellular carcinoma HepG2 cells in a dose-responsive manner.

The broader family of related compounds, particularly zeylenone and its analogues, has shown potent inhibition of cell viability across various cancer types. For instance, zeylenone decreased the viability of ovarian carcinoma SKOV3 cells and prostate cancer DU145 cells in a dose-dependent manner. nih.govnih.gov An analogue of zeylenone, compound CA, was identified as having potent anti-glioblastoma activity, with low IC50 values in several GBM cell lines, including U251 and A172 cells. nih.gov

IC50 Values of Zeylenone Analogue (CA) in Glioblastoma Cells

Cell LineIC50 Value (µM)
U2515.161
A1726.440

Data derived from studies on the zeylenone analogue (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) in glioblastoma cell lines. nih.gov

Modulation of Cancer Cell Invasion and Migration (e.g., MMP 2/9 Downregulation)

The metastatic potential of cancer cells is highly dependent on their ability to invade surrounding tissues and migrate to distant sites, a process often facilitated by matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. Research on zeylenone, a compound closely related to this compound, has shown that it can effectively attenuate the invasive and migratory capabilities of prostate cancer cells. nih.govnih.gov

In studies using the DU145 prostate cancer cell line, treatment with zeylenone led to a significant decrease in the expression levels of both MMP-2 and MMP-9. nih.govnih.gov This downregulation of key enzymes involved in the degradation of the extracellular matrix is a critical mechanism by which zeylenone inhibits cancer cell metastasis. Furthermore, a synthetic analogue of zeylenone, compound CA, was also found to significantly inhibit the migration and invasion of U251 and A172 glioblastoma cells. nih.gov

Receptor and Signaling Pathway Modulation (e.g., Wnt/β-catenin, PI3K/AKT/mTOR, MAPK/ERK, Jak2/Src, EZH2 Interference)

This compound and its related compounds exert their anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Pathway: Zeylenone has been shown to suppress the Wnt/β-catenin signaling pathway in human prostate cancer cells. Treatment of DU145 cells with zeylenone resulted in a significant decrease in the expression of key pathway components, including wnt5a, β-catenin, and cyclin D1. nih.govspandidos-publications.com The inhibition of this pathway is closely linked to the observed decrease in cancer cell viability and metastasis. spandidos-publications.com

PI3K/AKT/mTOR and MAPK/ERK Pathways: In cervical carcinoma cells, zeylenone was found to substantially suppress cell proliferation and induce apoptosis by attenuating the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. researchgate.net These pathways are crucial for cell growth and survival, and their inhibition is a key mechanism of zeylenone's antitumor activity. researchgate.netnih.gov

Jak2/STAT Pathway: The anticancer effects of zeylenone in ovarian carcinoma cells are mediated through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. Studies demonstrated that zeylenone significantly decreased the expression of phosphorylated JAK (p-JAK) and phosphorylated STAT (p-STAT) in SKOV3 cells, leading to inhibited proliferation and increased apoptosis. nih.gov

EZH2 Interference: A synthetic analogue of zeylenone, compound CA, exhibits its anti-glioblastoma activity by interfering with the Enhancer of zeste homolog 2 (EZH2). nih.govnih.gov CA induces G0/G1 phase arrest in glioblastoma cells by disrupting the function of EZH2, which in turn alleviates the suppression of the cyclin-dependent kinase inhibitors p27 and p16. nih.govnih.gov

Signaling Pathways Modulated by Zeylenone and its Analogues

PathwayEffectCancer TypeReference
Wnt/β-cateninDownregulationProstate Cancer nih.govspandidos-publications.com
PI3K/AKT/mTORAttenuationCervical Cancer researchgate.net
MAPK/ERKAttenuationCervical Cancer researchgate.net
Jak2/STATDownregulationOvarian Cancer nih.gov
EZH2InterferenceGlioblastoma nih.govnih.gov

In Vivo Anticancer Evaluation of this compound and Analogues

Xenograft Mouse Models for Tumor Growth Inhibition

The anticancer potential of this compound-related compounds has been validated in vivo using xenograft mouse models, which are crucial for preclinical evaluation of therapeutic efficacy. researchgate.netnih.govreactionbiology.com In these studies, human cancer cells are implanted into immunocompromised mice, which then develop tumors that can be treated with the test compounds.

A zeylenone analogue, compound CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), demonstrated significant tumor inhibition in orthotopic glioblastoma xenograft models. nih.gov Treatment with CA was shown to prolong the survival of the nude mice bearing these tumors. nih.gov The study also highlighted that CA did not show remarkable toxicity in other organs, suggesting a degree of selectivity for tumor cells. nih.gov

Similarly, in vivo experiments with zeylenone on xenografts of HeLa cervical carcinoma cells showed good antitumor efficacy. This effect was linked to the downregulation of p-PI3K and p-ERK levels within the tumor tissue, confirming the modulation of these signaling pathways in a living model.

In Vivo Efficacy of Zeylenone and Analogues in Xenograft Models

CompoundCancer TypeModelKey FindingReference
Zeylenone Analogue (CA)GlioblastomaOrthotopic Nude MiceSignificantly inhibited tumorigenesis and prolonged survival. nih.gov
ZeylenoneCervical Carcinoma (HeLa)Nude Mice XenograftExerted good antitumor efficacy.
Systemic Safety Assessments in Animal Models

Anti-inflammatory Activities of this compound

This compound has demonstrated notable anti-inflammatory properties in preclinical research, suggesting its potential as a therapeutic agent for inflammatory conditions.

In Vivo Anti-inflammatory Models (e.g., Oedema Formation Inhibition)

The anti-inflammatory efficacy of this compound has been evaluated in vivo using models such as chemically induced oedema in animals. In one study, (-)-zeylenol exhibited a significant inhibitory effect on oedema formation. nih.gov This model mimics the fluid accumulation and swelling characteristic of the inflammatory response. The ability of this compound to reduce oedema suggests its interference with key processes in the inflammatory cascade.

The potential mechanism behind this anti-inflammatory action is proposed to be the inhibition of the synthesis or release of various inflammatory mediators. nih.gov These mediators, including bradykinin, histamine, prostaglandins (B1171923), and serotonin, are known to increase vascular permeability and vasodilation, leading to oedema. nih.gov The observed effect of this compound in this model is comparable to that of established anti-inflammatory drugs. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of this compound

Animal Model Inducing Agent Effect of this compound Proposed Mechanism of Action Reference
Ear Oedema Chemical Irritant Significant inhibition of oedema formation Inhibition of synthesis/release of inflammatory mediators (bradykinin, histamine, prostaglandins, serotonin) nih.gov

Modulation of Inflammatory Mediators and Pathways

While in vivo studies suggest that this compound inhibits inflammatory mediators, the precise molecular targets and pathways through which it exerts these effects are not yet fully elucidated in the available research. The inflammatory process is a complex interplay of various signaling molecules and pathways. Key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.

Furthermore, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) play a crucial role in orchestrating the inflammatory response. Detailed investigations into the effect of this compound on the activity of COX and LOX enzymes, as well as its influence on the production and signaling of key cytokines, are necessary to fully understand its anti-inflammatory mechanism of action.

Antimicrobial Activities of this compound

The potential of this compound as an antimicrobial agent has been explored, with studies investigating its efficacy against a range of pathogens.

Antibacterial Activity, Including Efflux Pump Inhibition in Resistant Strains (e.g., Staphylococcus aureus)

Research into the antibacterial properties of this compound has yielded specific findings. In one study, this compound was tested for its inhibitory activity against Staphylococcus aureus, a common and often drug-resistant bacterium. The results indicated that at a concentration of 10 µg/ml, this compound did not exhibit inhibitory activity against the tested strain of Staphylococcus aureus. Further research is required to explore its activity at different concentrations and against a broader spectrum of bacterial species, including other resistant strains.

The phenomenon of antibiotic resistance is frequently mediated by efflux pumps, which are bacterial proteins that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration and efficacy. Compounds that can inhibit these efflux pumps are of significant interest as they can potentially restore the effectiveness of existing antibiotics. There is currently no available scientific information to suggest that this compound acts as an efflux pump inhibitor in resistant bacterial strains.

Antimalarial Activity (e.g., against Plasmodium falciparum)

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health challenge, with drug resistance being a major concern. The search for novel antimalarial compounds from natural sources is an ongoing effort. However, based on the available scientific literature, there are no studies that have investigated or demonstrated the antimalarial activity of this compound against Plasmodium falciparum or any other malaria parasite.

Antileishmanial Activity (in vitro studies)

Research into the bioactivity of constituents from Uvaria grandiflora, the plant from which this compound is isolated, has pointed to potential antileishmanial properties. Studies on the dichloromethane (B109758) extract of Uvaria grandiflora leaves have demonstrated the presence of compounds with antileishmanial activity. pakbs.org While direct in vitro studies on isolated this compound are not extensively detailed in the available literature, its classification as a polyoxygenated cyclohexene (B86901), a class of compounds noted for their diverse biological activities, suggests it may contribute to the observed effects of the plant extract. pakbs.org Further investigation is required to isolate and quantify the specific antileishmanial efficacy of this compound against various Leishmania species.

Antimycobacterial Activity

The antimycobacterial potential of this compound has been inferred from studies on the extracts of Uvaria grandiflora. The dichloromethane extract from the leaves of this plant has shown notable antitubercular activity. pakbs.org More specifically, research focused on the polyoxygenated cyclohexane (B81311) derivatives from Uvaria grandiflora, the chemical class to which this compound belongs, has identified compounds with antitubercular properties. pakbs.org These findings indicate that this compound may be one of the active constituents responsible for the antimycobacterial effects of the plant extract. However, dedicated studies on purified this compound are necessary to determine its precise minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis and other mycobacterial strains.

Other Biological Activities of this compound

Beyond its potential antimicrobial actions, this compound and its related compounds have been investigated for a range of other biological effects.

Antioxidant Mechanisms and Cellular Defense Modulation

Extracts from the genus Uvaria have been reported to possess antioxidant properties. nih.gov Research on Uvaria grandiflora has highlighted that the bark ethanol (B145695) extract, in particular, contains a high concentration of flavonoids and exhibits significant antioxidant and antibacterial activities. mdpi.com While these studies focus on crude extracts, the presence of this compound within this plant suggests it may play a role in the observed free radical scavenging capabilities. The precise mechanisms by which this compound might contribute to cellular defense and modulate oxidative stress are yet to be fully elucidated and require further specific investigation.

Antifeedant Properties

Currently, there is a lack of specific scientific literature detailing the antifeedant properties of this compound. While botanical compounds are a major area of research for insect antifeedants, no studies were identified that have specifically evaluated this compound for this activity.

Enzyme Inhibitory Activities (e.g., Lipase)

A significant area of research for compounds related to this compound is their enzyme inhibitory activity, particularly against pancreatic lipase. A study focusing on polyoxygenated cyclohexenes from Uvaria grandiflora identified (-)-zeylenone, a structurally related compound to this compound, as a potent inhibitor of porcine pancreatic lipase. semanticscholar.org The inhibitory concentration (IC₅₀) of (-)-zeylenone was found to be 2.78 µM, which is more potent than the commercially available anti-obesity drug Orlistat (IC₅₀ = 5.49 µM) used as a positive control in the same study. semanticscholar.org This strong inhibitory activity suggests that this compound and its derivatives could be valuable lead compounds in the development of new treatments for obesity. semanticscholar.org

Table 1: In Vitro Pancreatic Lipase Inhibitory Activity

CompoundSourceIC₅₀ (µM)
(-)-Zeylenone Uvaria grandiflora2.78
Orlistat (Control) -5.49

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Zeylenol

Establishment of Structure-Activity Relationships for Zeylenone (B150644) Bioactivities

Systematic modifications of the zeylenone scaffold have revealed that specific functional groups and their spatial arrangement are critical for its cytotoxic effects against human cancer cell lines. These studies typically involve the synthesis of a series of analogues where specific functional groups are altered, removed, or repositioned, followed by in vitro testing to determine the impact of these changes on biological activity.

Identification of Key Pharmacophoric Features for Biological Efficacy

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target and elicit a response. For zeylenone, key pharmacophoric features have been identified through comparative analysis of the bioactivity of its derivatives.

The hydroxyl (-OH) groups present on the cyclohexene (B86901) ring of zeylenone are critical for its antitumor activity. SAR studies have demonstrated that the presence and position of these groups significantly influence the compound's potency.

Specifically, research has highlighted the following:

Hydroxyls at C-1 and C-2: The hydroxyl groups at the C-1 and C-2 positions of the zeylenone core structure have been found to be crucial for its biological activity nih.gov. The removal or modification of these groups often leads to a significant decrease or complete loss of antitumor effects.

Hydroxyl at C-3: The hydroxyl group at the C-3 position also plays an important role in the activity of zeylenone nih.gov. While its presence is important, modifications at this position can sometimes be tolerated or even lead to enhanced potency, depending on the nature of the substituent.

The importance of these hydroxyl groups suggests that they may be involved in key hydrogen bonding interactions with the biological target, which are essential for the binding and subsequent inhibitory action of the compound.

Esterification, the process of converting a hydroxyl group into an ester, has been used as a tool to probe the SAR of zeylenone. The results of esterification studies have provided valuable information on the steric and electronic requirements for activity.

Esterification at C-1: The esterification of the hydroxyl group at the C-1 position with large, bulky groups has been shown to eliminate the antitumor activity of zeylenone nih.gov. This suggests that there is limited space in the binding pocket of the target around this position, and that a free hydroxyl group at C-1 is preferred for optimal interaction.

Esterification at C-3: In contrast to the C-1 position, the introduction of a suitable ester substituent at the C-3 hydroxyl group can lead to an increase in potency nih.gov. This indicates that the binding site can accommodate certain modifications at this position, and that targeted esterification could be a viable strategy for optimizing the activity of zeylenone analogues.

Table 1: Effect of Esterification on the Antitumor Activity of Zeylenone Derivatives
Position of EsterificationSize of Ester GroupObserved Effect on Antitumor Activity
C-1LargeElimination of activity
C-3Appropriate size and naturePotential for increased potency

Impact of Stereochemistry on Zeylenone's Pharmacological Profile

Zeylenone is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. The stereochemistry of a drug can have a profound impact on its pharmacological properties, as biological targets such as enzymes and receptors are themselves chiral.

Computational and In Silico Approaches in Zeylenol SAR/QSAR Studies

Computational and in silico methods are increasingly being used to complement experimental SAR studies. These approaches can provide valuable insights into the molecular interactions between a ligand and its target, and can help to rationalize observed SAR data.

While specific QSAR models for zeylenone are not extensively reported in the public domain, the principles of QSAR can be applied to this class of compounds. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

For zeylenone and its analogues, a QSAR study would typically involve:

Data Collection: Assembling a dataset of zeylenone derivatives with their corresponding experimentally determined antitumor activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters).

Model Development: Using statistical methods such as multiple linear regression or machine learning algorithms to build a predictive model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power and robustness.

Such a model could then be used to predict the activity of newly designed zeylenone analogues, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process.

Table 2: Key Pharmacophoric Features of Zeylenone for Antitumor Activity
Pharmacophoric FeaturePositionImportance for Activity
Hydroxyl GroupC-1Crucial; esterification with large groups is detrimental
Hydroxyl GroupC-2Crucial
Hydroxyl GroupC-3Important; can be modified with suitable esters to enhance potency
StereochemistryMultiple chiral centersBoth absolute configurations can be active

Advanced Analytical and Systems Biology Approaches in Zeylenol Research

Metabolomics Profiling of Zeylenol and Related Compounds

Metabolomics, the comprehensive study of metabolites within a biological system, is a powerful tool for evaluating changes in metabolite profiles under various circumstances. arabjchem.orgresearchgate.netmdpi.comnumberanalytics.com This approach is particularly valuable in natural product research for identifying and profiling bioactive compounds like this compound and understanding their variations across different plant parts, extraction methods, or environmental conditions. arabjchem.orgarabjchem.orgresearchgate.netmdpi.com

UHPLC-Q Orbitrap HRMS for Comprehensive Metabolite Identification

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q Orbitrap HRMS) is a sophisticated technique widely used in metabolomics due to its high sensitivity, selectivity, and ability to provide accurate mass measurements. arabjchem.orgarabjchem.orgmdpi.commdpi.comscielo.br This hyphenated technique allows for the effective separation of complex mixtures of metabolites before their detection and identification based on their precise mass-to-charge ratio (m/z) and fragmentation patterns. arabjchem.orgarabjchem.org

In the context of this compound research, UHPLC-Q Orbitrap HRMS has been employed for metabolite profiling of plant extracts. For instance, in studies on Kaempferia angustifolia, this technique was used to identify various metabolites, including this compound. arabjchem.orgarabjchem.org this compound was identified with an m/z of 385 and characteristic fragments at m/z 263, 123, and 105. arabjchem.orgarabjchem.org

Application in Plant Metabolome Analysis

UHPLC-Q Orbitrap HRMS is a key tool in plant metabolome analysis, enabling the comprehensive identification of metabolites present in different plant tissues or extracts. arabjchem.orgarabjchem.orgmdpi.com Studies on Kaempferia angustifolia have utilized this technique to analyze metabolite profiles in extracts prepared with different solvents, revealing variations in the number and types of compounds extracted. arabjchem.orgarabjchem.org For example, a study showed that the total number of identified metabolites in K. angustifolia extracts varied significantly depending on the ethanol (B145695) concentration used for extraction. arabjchem.orgarabjchem.org

Extract SolventTotal Metabolites Identified
Water17
30% EtOH18
50% EtOH17
70% EtOH29
96% EtOH43

(Data compiled from search result arabjchem.org, arabjchem.org)

This demonstrates the utility of UHPLC-Q Orbitrap HRMS in revealing the diversity of compounds, including this compound, present in plant sources and how extraction methods can influence the resulting metabolite profile. arabjchem.orgarabjchem.org

Integrating Metabolomics for Understanding Biological Responses to this compound

Integrating metabolomics with studies on the biological activities of this compound can provide insights into the mechanisms underlying its effects. By analyzing changes in the metabolome of biological systems exposed to this compound, researchers can identify metabolic pathways and processes that are affected. tum.denih.gov While direct metabolomic studies specifically detailing biological responses to this compound were not extensively found in the provided search results, the general principle of integrating metabolomics to understand biological responses to compounds is well-established. tum.demdpi.comnumberanalytics.comnih.gov Metabolomics can help in understanding how organisms metabolically respond to external factors, including exposure to specific compounds, by revealing changes in the levels of various metabolites. mdpi.comnumberanalytics.comnih.gov

Advanced Spectroscopic Techniques for this compound Analysis

Spectroscopic techniques play a vital role in the structural elucidation and analysis of natural compounds like this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and functional groups of a compound. scienceasia.orgscienceasia.orgbanglajol.inforesearchgate.net

Application of High-Resolution Spectroscopic Methods for Deeper Insights

High-resolution spectroscopic methods offer enhanced detail and accuracy in the analysis of this compound. High-resolution Mass Spectrometry (HRMS), such as that provided by Orbitrap analyzers, allows for the determination of the exact mass of the molecule and its fragments, which is crucial for confirming the elemental composition and identifying the compound with high confidence. scienceasia.orguni.lupsu.ac.thbrocku.ca For instance, the molecular formula of (-)-Zeylenol (C₂₁H₂₀O₇) was deduced from HRESIMS data, which provided a mass-to-charge ratio of 385.1300 [M + H]⁺. scienceasia.org

NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as HMBC, COSY, and NOE), is indispensable for determining the complete structure of complex molecules like this compound, including the arrangement of atoms and their connectivity. scienceasia.orgresearchgate.netscienceasia.orgbanglajol.infomendeley.com UV and IR spectroscopy provide complementary information about the chromophores and functional groups present in the molecule. scienceasia.org The UV spectrum of (-)-Zeylenol showed maxima at 274 and 231 nm, suggesting the presence of a benzoyl chromophore. scienceasia.org

Integration of Spectroscopy with Chemometrics for Quantitative and Qualitative Analysis

The integration of spectroscopic data with chemometrics allows for advanced quantitative and qualitative analysis of complex samples containing this compound. Chemometrics involves the application of mathematical and statistical methods to chemical data, enabling the extraction of meaningful information from large and complex datasets generated by spectroscopic techniques. arabjchem.orgarabjchem.orgresearchgate.netbiocrick.com

This integrated approach can be used for quality control, classification of samples based on their chemical profiles, and evaluating the correlation between chemical composition and biological activity. arabjchem.orgarabjchem.orgresearchgate.netbiocrick.com While specific examples of chemometrics applied directly to this compound spectroscopic data were not detailed in the provided search results, the combination of LC-MS/MS (a technique that involves mass spectrometry, often coupled with chromatography) and chemometrics has been widely used to evaluate the correlation between biological activity and metabolite profiles in plant extracts containing various compounds. arabjchem.orgarabjchem.orgresearchgate.net This suggests that similar approaches can be applied to spectroscopic data of this compound-containing samples for comprehensive analysis.

6.2. Advanced Analytical Techniques in this compound Characterization 6.2.3. Computational Spectroscopy for Predicting and Interpreting Spectra

Computational spectroscopy plays a significant role in the structural characterization and verification of natural products like this compound, particularly when experimental data require further validation or when dealing with complex molecular structures. This approach involves using theoretical calculations, often based on quantum mechanics, to predict spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and intensities. These predicted spectra can then be compared with experimental data to confirm proposed structures or aid in the elucidation of unknown compounds. mdpi.comnih.govcdutcm.edu.cnmdpi-res.comresearchgate.net

For compounds structurally related to this compound, such as zeylenone (B150644), computational methods, specifically Density Functional Theory (DFT) calculations, have been employed. These calculations can be used to optimize molecular structures and analyze properties relevant to spectroscopy, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which can provide insights into electronic transitions relevant to UV-Vis spectroscopy. Furthermore, computational methods can predict geometric parameters of the optimized structure, allowing for comparison with experimental data obtained from techniques like X-ray crystallography.

In the context of this compound itself, computational DFT calculations have been utilized in studies where this compound served as a key intermediate in synthesis. While detailed tables of predicted versus experimental spectroscopic data specifically for this compound were not extensively found in the immediate search results, the application of computational methods in conjunction with experimental techniques like 1H NMR spectroscopy and IR spectroscopy has been noted in research involving this compound and its analogs. This integrated approach allows researchers to compare experimental spectral features with computationally derived predictions, enhancing the confidence in structural assignments. mdpi.comnih.govmdpi-res.com

The process typically involves calculating the theoretical spectra of proposed structures and comparing these predictions to the experimentally obtained NMR or IR spectra. cdutcm.edu.cn Discrepancies between predicted and experimental data can indicate errors in the proposed structure or suggest the presence of different conformers or tautomers. mdpi.com Advances in computational power and algorithms, including machine learning techniques, are continuously improving the accuracy and efficiency of spectroscopic data prediction and interpretation, making computational spectroscopy an increasingly valuable tool in natural product chemistry. mdpi.com

Future Directions and Translational Perspectives for Zeylenol Research

Designing and Conducting Advanced In Vivo Efficacy and Mechanistic Studies

While in vitro studies have provided initial insights into the biological activities of zeylenol and its derivatives, the design and execution of advanced in vivo studies are critical for translating these findings into potential therapeutic applications scienceasia.org. In vivo experiments are essential to evaluate the efficacy of this compound in complex biological systems and to further elucidate its mechanisms of action within a living organism scienceasia.org.

Previous research on zeylenone (B150644), a related compound, has shown promising antitumor efficacy in in vivo models, such as against HeLa-bearing mice models and in human gastric cancer xenograft mouse models researchgate.net. These studies have provided evidence for the involvement of specific signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK pathways in cervical carcinoma cells, and the regulation of tumor growth in gastric cancer researchgate.net. A derivative of zeylenone, compound CA, has also demonstrated anti-cancer activity in glioblastoma in vivo models by inducing G0/G1 phase arrest through interference with EZH2, and showed no remarkable toxicity effects on other organs in nude mice nih.govfrontiersin.org. These findings highlight the importance of moving to in vivo studies to confirm and expand upon in vitro observations.

Future in vivo studies for this compound should be designed to:

Evaluate the therapeutic efficacy in relevant animal models of diseases where oxidative stress and inflammation are implicated, such as inflammatory disorders and various types of cancer.

Investigate dose-response relationships and optimal routes of administration in in vivo settings.

Employ advanced imaging techniques and molecular profiling to track the distribution of this compound and its effects on target tissues and cellular pathways.

Utilize genetic models or pharmacologic inhibitors to confirm the involvement of specific molecular targets and signaling pathways identified in in vitro studies.

Such studies are vital for providing robust data on the therapeutic potential of this compound and for informing subsequent stages of preclinical and clinical development.

Strategic Exploration of this compound in Drug Development Pipelines

The demonstrated biological activities of this compound position it as a candidate for strategic exploration within drug development pipelines biosynth.com. This exploration can take several forms, including its potential as a standalone therapeutic agent or its role in combination therapies.

Potential as a Standalone Therapeutic Agent

Based on its observed anti-inflammatory and anticancer properties, this compound holds potential as a standalone therapeutic agent for specific conditions biosynth.comscienceasia.org. Research indicates its ability to induce apoptosis in cancer cells, such as human breast cancer MDA-MB231 cells, via caspase-3 activation scienceasia.orgresearchgate.net. It has also shown anti-inflammatory effects in animal models scienceasia.orgresearchgate.net.

To explore this compound's potential as a standalone therapy, future research should focus on:

Conducting comprehensive preclinical studies to establish efficacy in relevant disease models, providing strong evidence for its therapeutic utility when administered alone.

Further purifying and characterizing this compound to ensure consistent composition and activity for pharmaceutical development.

Developing stable and bioavailable formulations suitable for administration as a standalone drug.

While this compound has shown promise, the path to developing a standalone therapeutic is rigorous and requires extensive validation through preclinical and clinical trials nih.govhumanspecificresearch.org.

Role in Combination Therapies to Enhance Efficacy and Reduce Side Effects

The use of combination therapies is a well-established strategy in treating complex diseases like cancer and inflammatory disorders, often leading to enhanced efficacy and reduced side effects compared to monotherapy painphysicianjournal.comjheor.orgjpreventionalzheimer.comclinexprheumatol.org. This compound's potential to modulate various cellular pathways and influence processes like oxidative stress and inflammation suggests it could play a valuable role in combination regimens biosynth.com.

Specifically, research suggests that (-)-zeylenol might be useful in combination with other anti-cancer drugs to reduce their dose and potentially minimize the undesirable side effects associated with chemotherapy researchgate.netscienceasia.org. This is particularly relevant given the toxicity concerns associated with some conventional chemotherapeutic agents researchgate.netscienceasia.org.

Future research directions for this compound in combination therapy include:

Investigating synergistic effects of this compound with existing standard-of-care drugs in in vitro and in vivo models of various diseases, such as cancer and inflammatory conditions.

Exploring combinations that could target multiple pathways involved in disease progression, potentially overcoming resistance mechanisms.

Evaluating the impact of this compound in combination on the required dosage of the partner drug, aiming for reduced toxicity while maintaining or enhancing efficacy.

Conducting preclinical studies to assess the safety and tolerability of this compound in combination with other therapeutic agents.

Strategic exploration of this compound in combination therapies could offer a promising avenue for improving treatment outcomes and patient quality of life.

Unraveling Novel Molecular Targets and Signaling Pathways of this compound

Understanding the precise molecular targets and signaling pathways modulated by this compound is fundamental for its rational development as a therapeutic agent googleapis.comuri.eduresearchgate.netscirp.org. While initial studies suggest involvement in oxidative stress and inflammatory pathways, a comprehensive understanding of its molecular interactions is still evolving biosynth.com.

Research on related compounds, such as zeylenone, has implicated pathways like PI3K/Akt/mTOR, MAPK/ERK, Wnt/β-catenin, and interference with EZH2 in its anticancer activities researchgate.netnih.govfrontiersin.org. These findings provide valuable clues for investigating the molecular mechanisms of this compound itself.

Future efforts to unravel this compound's molecular targets and signaling pathways should involve:

Utilizing advanced techniques such as proteomic profiling, transcriptomic analysis, and target deconvolution studies to identify proteins and genes directly or indirectly affected by this compound treatment.

Conducting detailed binding studies to determine the affinity and specificity of this compound for potential target molecules.

Employing gene silencing or overexpression techniques to validate the functional significance of identified targets and pathways in mediating this compound's effects.

Investigating the impact of this compound on key signaling cascades involved in cell proliferation, apoptosis, inflammation, and oxidative stress using techniques like Western blotting and reporter assays.

A deeper understanding of this compound's molecular footprint will facilitate the design of more targeted and effective therapeutic strategies.

Pharmacokinetic and Pharmacodynamic Profiling for Clinical Translation

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling is essential for bridging the gap between preclinical research and clinical translation nih.govrxkinetics.comresearchgate.netf1000research.comnih.gov. PK studies describe how a drug is absorbed, distributed, metabolized, and excreted by the body, while PD studies examine the drug's biochemical and physiological effects and their relationship with concentration rxkinetics.comresearchgate.net.

Previous in vivo pharmacokinetic studies on zeylenone have indicated its susceptibility to esterase hydrolysis, leading to the formation of metabolites with reduced biological activity nih.gov. This highlights the importance of conducting thorough PK studies for this compound to understand its metabolic fate and identify potential issues related to stability and bioavailability.

Future PK/PD profiling of this compound should include:

Determining the absorption, distribution, metabolism, and excretion profile of this compound in relevant animal models.

Evaluating the bioavailability of different formulations and routes of administration.

Assessing the potential for drug-drug interactions based on its metabolic profile.

Establishing the relationship between this compound concentration at the site of action and its observed pharmacological effects (PD).

Developing PK/PD models to predict human dose requirements and optimize dosing regimens for clinical trials nih.gov.

Robust PK/PD data are crucial for designing safe and effective clinical studies and predicting the behavior of this compound in humans.

Advanced Toxicological Assessments of this compound

While some initial toxicity evaluations have been conducted for this compound and related compounds, advanced toxicological assessments are necessary to ensure its safety for potential therapeutic use scienceasia.orgresearchgate.netuef.fiuef.fitoxstrategies.comchcs.org.uk. Basic toxicity studies provide initial safety information, but advanced assessments delve deeper into potential organ-specific toxicities, chronic effects, and genotoxicity uef.fiuef.fitoxstrategies.comchcs.org.uk.

Previous studies have evaluated the anti-inflammatory effect and toxicity of this compound in animal models scienceasia.orgresearchgate.net. A zeylenone derivative, compound CA, showed no remarkable toxicity effects on other organs in nude mice in in vivo studies nih.govfrontiersin.org. However, a comprehensive advanced toxicological profile is required for regulatory purposes and to understand potential risks associated with long-term or higher-dose exposure.

Advanced toxicological assessments for this compound should encompass:

Conducting repeat-dose toxicity studies in relevant animal species to identify potential target organs and assess reversibility of any observed toxicities.

Evaluating genotoxicity and mutagenicity through a battery of standard tests.

Assessing reproductive and developmental toxicity.

Investigating potential for immunotoxicity.

Exploring the mechanisms underlying any observed toxicities to inform risk assessment and potential mitigation strategies.

Utilizing advanced toxicological risk assessment methodologies to interpret the findings and determine safe exposure levels toxstrategies.comchcs.org.uk.

These advanced studies are critical for building a comprehensive safety profile for this compound and supporting its progression towards clinical trials.

Leveraging Artificial Intelligence and Machine Learning in this compound Drug Discovery

This compound, a natural dihydroisocoumarin compound isolated from plants such as Uvaria grandiflora, has garnered interest due to its reported anti-inflammatory and anticancer properties biosynth.comscienceasia.org. Research has explored its pharmacological potential and its role in modulating various cellular pathways, including those related to oxidative stress and inflammation biosynth.com. Its ability to influence specific biological functions positions it as a candidate for further investigation in medicinal chemistry and pharmacology studies biosynth.com.

Q & A

Q. How is Zeylenol isolated and characterized from plant sources, and what analytical techniques are critical for confirming its structure?

Q. What are the primary biological activities of this compound, and how are these activities experimentally validated?

this compound exhibits cytotoxic (IC50 23–26 µg/mL in cancer cell lines) and anti-inflammatory properties (e.g., inhibition of NO production in RAW264.7 macrophages). Activity validation requires dose-response assays, positive controls (e.g., dexamethasone for anti-inflammatory studies), and rigorous statistical analysis to ensure reproducibility . Researchers should note variations in IC50 values across cell lines due to differential membrane permeability or metabolic activity .

Q. How do researchers address discrepancies in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in extraction protocols (e.g., solvent polarity affecting compound purity) or assay conditions (e.g., cell passage number, incubation time). To mitigate this, standardize extraction methods (e.g., Soxhlet vs. maceration) and validate assays using reference compounds. Cross-referencing spectral data with databases (e.g., PubChem) ensures compound identity .

Advanced Research Questions

Q. What experimental strategies are used to elucidate the mechanism of this compound’s cytotoxicity?

Advanced studies employ transcriptomics (RNA-seq) to identify differentially expressed genes and flow cytometry to assess apoptosis/necrosis ratios. For example, this compound’s induction of ROS in cancer cells can be quantified using fluorescent probes (e.g., DCFH-DA). Pair these with kinase activity assays (e.g., JNK/p38 MAPK pathways) to map signaling pathways .

Q. How can structural modifications of this compound enhance its pharmacological profile, and what computational tools guide these optimizations?

Rational drug design involves molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB. Synthetic modifications, such as esterification of hydroxyl groups, may improve bioavailability. Validate predictions using in vitro ADMET assays (e.g., Caco-2 permeability) .

Q. What methodologies resolve contradictions in this compound’s reported anti-inflammatory efficacy across in vitro and in vivo models?

In vitro-in vivo translation challenges (e.g., pharmacokinetic variability) require pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) and metabolite identification. Use murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-ranging studies to establish therapeutic windows .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s synergistic effects with other phytochemicals?

Use combination index (CI) analysis via the Chou-Talalay method. Test this compound with co-occurring compounds (e.g., limonin) at fixed molar ratios and analyze synergy using CompuSyn software. Include isobolograms to visualize additive, synergistic, or antagonistic interactions .

Q. What quality control measures are essential for ensuring reproducibility in this compound research?

  • Purity verification : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Batch consistency : Compare NMR spectra across multiple isolations.
  • Bioactivity validation : Include internal controls (e.g., doxorubicin for cytotoxicity) and report inter-assay CV% .

Data Interpretation and Reporting

Q. How should researchers contextualize this compound’s bioactivity data within broader pharmacological frameworks?

Frame findings against known structure-activity relationships (SAR) for sesquiterpenes. For example, this compound’s α,β-unsaturated carbonyl moiety is critical for electrophilic reactivity, a common feature in anti-inflammatory agents. Use cheminformatics tools (e.g., SwissADME) to predict drug-likeness .

Q. What are the best practices for reporting this compound’s spectral data and bioactivity in manuscripts?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Spectral data : Report 1H/13C NMR shifts (δ, ppm), multiplicity, and coupling constants (J in Hz).
  • Bioactivity : Include IC50/EC50 values with 95% confidence intervals and p-values.
  • Reproducibility : Deposit raw data in repositories (e.g., Zenodo) and cite supporting information clearly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.